3-Pentenenitrile
Overview
Description
The infrared spectra of solid, gaseous and liquid and solid trans 3-pentenenitrile were studied.
This compound, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals.
Scientific Research Applications
Catalysis and Reaction Monitoring : Dong et al. (2012) studied the nickel(0)-catalyzed equilibrium reaction of 3-pentenenitrile, highlighting its transformation into 2-methylglutaronitrile and adiponitrile in the absence of HCN. This research provides insights into the reaction mechanisms and factors influencing the equilibrium state of this compound (Dong et al., 2012).
Kinetic Studies : Bini et al. (2010) focused on the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to this compound, using in situ FTIR spectroscopy for kinetic analysis. This study provided a deeper understanding of the isomerization process and its kinetics (Bini et al., 2010).
Astrochemical Research : Mishra et al. (2019) conducted broadband microwave studies on trans isomers of this compound, considering its potential as a precursor to hetero-aromatic compounds in environments like Titan's atmosphere. This research contributes to understanding the astrochemical relevance of pentenenitriles (Mishra et al., 2019).
Surface Chemistry : Filler et al. (2003) explored the bonding of nitrile functional groups, including this compound, on surfaces like Ge(100)-2x1. This study provides insights into the interactions and selectivity of multifunctional molecules on semiconductor surfaces (Filler et al., 2003).
Pyrolysis and Decomposition : Mishra et al. (2021) investigated the flash pyrolysis of trans this compound, focusing on its unimolecular decomposition and isomerization pathways. This study enhances the understanding of the thermal behavior of pentenenitriles (Mishra et al., 2021).
Vapor Pressure and Phase Equilibria : Wang et al. (2016) measured the vapor pressures and determined the isobaric (vapor + liquid) equilibrium data for ZE-3-pentenenitrile, which is crucial for large-scale industrial separation processes (Wang et al., 2016).
Hydrogenation Studies : McGregor et al. (2008) and Canning et al. (2006) examined the hydrogenation of pentenenitriles, including this compound, over various catalysts. Their studies provide insights into the role of carbonaceous deposits in catalytic reactions and site-specific activities (McGregor et al., 2008), (Canning et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
3-Pentenenitrile, also known as trans this compound, is an unsaturated, unconjugated mononitrile . It is primarily used in the manufacture of various organic chemicals, including amide, acid, ester, and amine derivatives . It also serves as a polar solvent for ionic reactions, extractions, and extractive distillations .
Mode of Action
The mode of action of this compound is complex and involves several steps. One key process is the hydrocyanation of butadiene, a reaction catalyzed by nickel . This reaction leads to a mixture of the branched 2-methyl-3-butenenitrile (2M3BN) and the linear this compound (3PN) with a 30:70 ratio . A 97% selectivity to 3PN is obtained using a 1,4-bis(diphenyphosphino)butane (dppb) ligand and Ni (COD) 2 (1,5-Cyclooctadiene) as catalysts .
Biochemical Pathways
Studies have shown that the hydrocyanation of butadiene, which leads to the formation of this compound, involves cyano (cn) migration and methylallyl rotation . The key intermediates and the rate-determining steps in these pathways have been illustrated .
Pharmacokinetics
It is known that the compound has a molecular weight of 817, a boiling point of 144–147 °C, and a specific gravity at 20°C of 083 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the action of this compound is the production of various organic chemicals, including amide, acid, ester, and amine derivatives . It also serves as a polar solvent for ionic reactions, extractions, and extractive distillations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be highly flammable, with a flash point of 101°F . Therefore, its action, efficacy, and stability may be affected by temperature and other environmental conditions.
Properties
IUPAC Name |
(E)-pent-3-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXJAUUKPDDNW-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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DSSTOX Substance ID |
DTXSID901019314 | |
Record name | (3E)-3-Pentenenitrile | |
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Molecular Weight |
81.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO] | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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Record name | 3-Pentenenitrile | |
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Boiling Point |
291 to 297 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
101 °F (NTP, 1992), 40 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
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Density |
0.83 at 39 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg] | |
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CAS No. |
4635-87-4, 16529-66-1 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-pentenenitrile?
A1: this compound has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, studies have employed various spectroscopic techniques to characterize this compound. For instance, broadband rotational spectroscopy has been used to identify different conformers of both trans-3-pentenenitrile and 4-pentenenitrile. [] Additionally, gas-phase pyrolysis studies combined VUV photoionization mass spectrometry with broadband microwave spectroscopy to investigate the decomposition pathways of trans-3-pentenenitrile. []
Q3: What is the structure of this compound?
A3: this compound features a linear five-carbon chain with a nitrile group (-CN) at one end and a double bond between the third and fourth carbon atoms. It exists as both cis and trans isomers.
Q4: What is the primary industrial application of this compound?
A4: this compound serves as a crucial intermediate in the production of adiponitrile, a key precursor for nylon-6,6. [, ]
Q5: How is this compound synthesized industrially?
A5: The industrial synthesis of this compound involves a two-step process starting with 1,3-butadiene. The first step is the nickel-catalyzed hydrocyanation of butadiene, which yields a mixture of this compound and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). In the second step, 2M3BN is isomerized to this compound using a similar nickel catalyst system. [, ]
Q6: What factors influence the selectivity of butadiene hydrocyanation towards this compound?
A6: The choice of ligand significantly affects the selectivity of the reaction. Mono-dentate phosphites typically produce a mixture of this compound and 2M3BN, whereas bidentate ligands like 1,4-bis(diphenylphosphino)butane (dppb) can achieve high selectivity towards the desired linear this compound. []
Q7: What is the role of Lewis acids in the hydrocyanation of this compound?
A7: Lewis acids, acting as co-catalysts, significantly influence the yield of adiponitrile from this compound. They enhance the activity of the nickel catalyst and can impact the regioselectivity of the reaction. [, ]
Q8: Are there any alternative catalysts for this compound synthesis?
A8: While nickel-based catalysts are predominantly employed, researchers are exploring alternative catalytic systems. For example, a platinum complex bearing a triptycene-based diphosphine ligand demonstrated high activity and selectivity for this compound in butadiene hydrocyanation. []
Q9: What insights have computational chemistry studies provided into the hydrocyanation mechanism?
A9: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of this compound hydrocyanation. Studies have identified key intermediates, such as nickel π-allyl cyanide complexes, and provided insights into the factors governing selectivity. [, ]
Q10: How does the structure of the diphosphine ligand impact the isomerization of 2M3BN?
A10: The steric and electronic properties of the diphosphine ligand play a crucial role in the isomerization of 2M3BN to this compound. Bulky and electron-rich ligands tend to favor the formation of the desired linear isomer. [, ]
Q11: What is known about the stability of this compound?
A11: this compound can undergo isomerization to other pentenenitrile isomers, particularly at elevated temperatures. Additionally, the presence of certain catalysts can promote decomposition or polymerization. [, ]
Q12: What analytical techniques are commonly used to analyze this compound?
A13: Gas chromatography (GC) coupled with mass spectrometry (MS) is frequently employed to analyze this compound and its isomers. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is valuable for characterizing the structure and monitoring reaction progress. [, ]
Q13: What is known about the environmental fate and impact of this compound?
A13: Limited information is available on the environmental fate and impact of this compound. As a reactive compound, it is expected to undergo various transformation processes in the environment. Further research is needed to fully assess its environmental profile.
Q14: Are there any specific regulations regarding the handling and disposal of this compound?
A14: While specific regulations may vary depending on the location and quantity, this compound should be handled as a hazardous substance. Proper safety data sheets (SDS) should be consulted for handling, storage, and disposal guidelines.
Q15: Have any studies explored alternative applications for this compound beyond adiponitrile production?
A16: Yes, researchers have investigated the use of this compound as a starting material for other valuable compounds. For instance, it can be converted to 1-azido-5-methyl-4-hexen-2-one, which can further dimerize to form 4,4-bis(3-methyl-2-butenyl)-2-butenolide. []
Q16: Are there any known biological activities associated with this compound?
A17: While this compound is primarily considered an industrial chemical intermediate, some studies suggest potential biological activities. For example, trans-3-pentenenitrile isolated from the essential oil of Lobularia maritima exhibited insecticidal and repellent properties against certain grain pests. []
Q17: What is the significance of studying the ring-opening reaction of 2-chloro-3-nitropyridine in relation to this compound?
A18: The ring-opening reaction of 2-chloro-3-nitropyridine can yield an intermediate, this compound, 2-nitro-5-oxo, ion(-1), sodium. This intermediate provides valuable insights into the reaction mechanism and helps understand the role of different isomers in similar reactions. []
Q18: How does the isomerization of cis-2-pentenenitrile to trans-3-pentenenitrile contribute to the efficiency of the adiponitrile process?
A19: Efficient isomerization of cis-2-pentenenitrile to trans-3-pentenenitrile is crucial for maximizing the yield of the desired linear product, this compound, which is the precursor to adiponitrile. [, , ]
Q19: What are the advantages of using reactive distillation for the isomerization of pentenenitrile isomers?
A20: Reactive distillation offers several advantages for this isomerization, including improved conversion, enhanced selectivity, and reduced energy consumption by combining reaction and separation in a single unit. [, ]
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